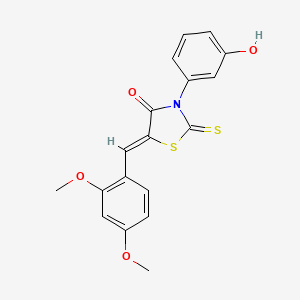![molecular formula C16H11BrClN3 B12153610 5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline](/img/structure/B12153610.png)
5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a bromoethyl group and a chloro substituent on the indoloquinoxaline scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline typically involves multi-step organic reactions
Formation of Indolo[2,3-b]quinoxaline Core: This step often involves the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring.
Introduction of Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Bromoethylation: The final step involves the alkylation of the indoloquinoxaline with 2-bromoethanol or 2-bromoethylamine in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation using agents like potassium permanganate (KMnO₄) can introduce additional functional groups.
Coupling Reactions: The chloro group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) in the presence of bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(2-Azidoethyl)-2-chloroindolo[2,3-b]quinoxaline.
科学研究应用
Chemistry
In chemistry, 5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives have shown promise in the development of anticancer, antimicrobial, and antiviral agents. The presence of both bromo and chloro groups enhances its reactivity, allowing for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in optoelectronic devices.
作用机制
The mechanism of action of 5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The chloro group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
5-(2-Bromoethyl)-2-chloroquinoxaline: Lacks the indole moiety, which may affect its biological activity and reactivity.
5-(2-Bromoethyl)-2-chloroindole: Lacks the quinoxaline ring, which may influence its electronic properties and applications.
5-(2-Bromoethyl)-2-chloroindolo[3,2-b]quinoxaline: A structural isomer with different positioning of the indole and quinoxaline rings, potentially leading to different reactivity and applications.
Uniqueness
5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline is unique due to the combination of the indole and quinoxaline rings, along with the presence of both bromo and chloro substituents. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C16H11BrClN3 |
|---|---|
分子量 |
360.63 g/mol |
IUPAC 名称 |
6-(2-bromoethyl)-9-chloroindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H11BrClN3/c17-7-8-21-14-6-5-10(18)9-11(14)15-16(21)20-13-4-2-1-3-12(13)19-15/h1-6,9H,7-8H2 |
InChI 键 |
YBIIYFPASSROLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12153545.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153547.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153553.png)
![5-(4-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12153563.png)
![(4E)-5-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12153568.png)

![methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12153587.png)
![N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12153589.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12153595.png)
![4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide](/img/structure/B12153599.png)


![2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B12153611.png)

